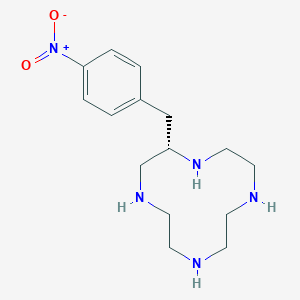

p-NO2-Bn-Cyclen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H25N5O2 |

|---|---|

Molecular Weight |

307.39 g/mol |

IUPAC Name |

(2S)-2-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododecane |

InChI |

InChI=1S/C15H25N5O2/c21-20(22)15-3-1-13(2-4-15)11-14-12-18-8-7-16-5-6-17-9-10-19-14/h1-4,14,16-19H,5-12H2/t14-/m0/s1 |

InChI Key |

OKWOSNVPILWYNU-AWEZNQCLSA-N |

Isomeric SMILES |

C1CNCCN[C@H](CNCCN1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CNCCNC(CNCCN1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to p-NO2-Bn-Cyclen: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, a significant bifunctional chelator in the field of medicinal and coordination chemistry.

Introduction

This compound, chemically known as S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane, is a derivative of the macrocyclic ligand cyclen. Its structure incorporates a p-nitrobenzyl group attached to one of the nitrogen atoms of the cyclen ring. This functionalization makes it a valuable precursor for the synthesis of more complex chelating agents, particularly for applications in nuclear medicine and bioinorganic chemistry. The nitro group can be readily reduced to an amine, which can then be converted to other reactive functional groups for conjugation to biomolecules.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane |

| Synonyms | This compound, 1-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane |

| Chemical Formula | C₁₅H₂₅N₅O₂ |

| Molecular Weight | 307.4 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 118-120 °C |

| Density | 1.25 g/cm³ |

| Solubility | Soluble in water and common organic solvents |

| Primary Application | Bifunctional chelator for conjugation of peptides and radionuclides |

Synthesis of this compound

General Experimental Protocol for Mono-N-Alkylation of Cyclen:

-

Dissolution: Dissolve 1,4,7,10-tetraazacyclododecane (cyclen) (4.0 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-3.0 equivalents), to the solution to act as a proton scavenger.

-

Addition of Alkylating Agent: Slowly add a solution of 4-nitrobenzyl chloride (1.0 equivalent) in the same solvent to the cyclen solution at room temperature with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the inorganic base.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Wash the organic solution with water to remove the excess unreacted cyclen (which is water-soluble).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent protonation of the amines on the silica).

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Structural Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on its structure and data from analogous compounds, the expected spectroscopic data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -NO₂) | ~ 8.1-8.2 | d |

| Aromatic (meta to -NO₂) | ~ 7.4-7.5 | d |

| Benzyl (-CH₂-) | ~ 3.6-3.8 | s |

| Cyclen (-NCH₂CH₂N-) | ~ 2.5-3.0 | m |

| Cyclen (-NH-) | broad signal | br s |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbons | Expected Chemical Shift (ppm) |

| Aromatic (C-NO₂) | ~ 147-148 |

| Aromatic (quaternary) | ~ 145-146 |

| Aromatic (CH) | ~ 129-130, 123-124 |

| Benzyl (-CH₂-) | ~ 58-60 |

| Cyclen (-NCH₂CH₂N-) | ~ 45-55 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the characterization of this compound. The expected fragmentation pattern would involve the loss of the nitrobenzyl group.

Expected ESI-MS Data:

| Ion Species | Calculated m/z | Interpretation |

| [M+H]⁺ | 308.2 | Protonated Molecular Ion |

| [M-NO₂]⁺ | 262.2 | Loss of nitro group |

| [M-C₇H₆NO₂]⁺ (Cyclen+H)⁺ | 173.2 | Loss of the p-nitrobenzyl group |

Metal Complexation

This compound is an effective chelating agent for a variety of metal ions due to the four nitrogen donor atoms of the cyclen macrocycle. The stability of these complexes is a critical factor for their use in applications such as medical imaging.

General Experimental Protocol for Metal Complexation

-

Ligand Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer solution of a specific pH).

-

Metal Salt Solution: Prepare a solution of the metal salt (e.g., CuCl₂, Zn(NO₃)₂, GaCl₃) of a known concentration in the same solvent.

-

Complexation: Mix the ligand and metal salt solutions, typically in a 1:1 molar ratio. The reaction is often rapid at room temperature, but gentle heating may be applied to ensure complete complexation.

-

Analysis: The formation of the complex can be confirmed by various analytical techniques, including UV-Vis spectroscopy (monitoring changes in the absorption spectrum), mass spectrometry (identifying the [M+L]ⁿ⁺ ion), and NMR spectroscopy (observing shifts in the ligand's proton signals upon coordination).

Stability Constants

The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the ligand. While experimentally determined stability constants for this compound are not available, data for related cyclen derivatives provide a useful reference.

Stability Constants (log K) of Metal Complexes with Related Cyclen Derivatives:

| Metal Ion | Ligand | log K |

| Cu(II) | Cyclen | 23.2 |

| Zn(II) | Cyclen | 15.6 |

| Ga(III) | DOTA (a tetracarboxylated cyclen) | ~31 |

The high stability of these complexes is attributed to the macrocyclic effect, where the pre-organized structure of the cyclen ring leads to a more favorable entropy change upon complexation compared to acyclic ligands.

The following diagram illustrates the chelation of a metal ion by the this compound ligand.

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

Applications in Drug Development

The primary application of this compound is as a bifunctional chelator in the development of radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography - PET) and targeted radiotherapy. The nitro group can be reduced to an amine, which can then be conjugated to a targeting biomolecule such as a peptide or antibody. The cyclen core can then be used to chelate a radionuclide.

Involvement in Signaling Pathways

There is currently no direct evidence in the scientific literature to suggest that this compound itself is involved in any specific biological signaling pathways. Its function is primarily as a carrier for metal ions. However, when conjugated to a targeting molecule, the resulting radiopharmaceutical can interact with specific cellular receptors, thereby influencing signaling pathways associated with that receptor.

The diagram below illustrates the general concept of a targeted radiopharmaceutical interacting with a cell surface receptor.

Caption: Conceptual diagram of a targeted radiopharmaceutical's interaction.

Conclusion

This compound is a versatile and important molecule in the design and synthesis of advanced chelating agents. While specific experimental data for the parent molecule is limited in the public domain, a strong understanding of its properties and reactivity can be inferred from related compounds. Further research to fully characterize this compound and its metal complexes would be highly beneficial for the continued development of novel radiopharmaceuticals and other metal-based therapeutics.

The Role of p-NO2-Bn-Cyclen in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research, the development of highly specific and stable molecular probes is paramount for both diagnostic and therapeutic applications. Among the critical components of these probes are bifunctional chelators, molecules capable of securely binding a radionuclide while also providing a functional group for conjugation to a targeting vector, such as a peptide or antibody. This technical guide provides an in-depth exploration of p-NO2-Bn-Cyclen (S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane), a prominent macrocyclic chelator, and its significant contributions to the field of radiopharmaceutical chemistry and molecular imaging.

This compound is a derivative of the well-established cyclen (1,4,7,10-tetraazacyclododecane) macrocycle. The introduction of a para-nitrobenzyl group provides a versatile precursor for further chemical modification, typically reduction to an amine and subsequent conversion to a reactive functional group like an isothiocyanate, enabling covalent linkage to biomolecules. The cyclen backbone forms a highly stable coordination cage for a variety of radiometals, a critical feature for in vivo applications to prevent the release of toxic free metal ions.

This guide will detail the experimental protocols for utilizing this compound, present quantitative data on its performance, and provide visual workflows to illustrate its application in research.

Core Applications in Research

The primary application of this compound lies in its role as a bifunctional chelator for the development of radiopharmaceuticals. Its robust coordination chemistry makes it suitable for chelating a range of medically relevant radionuclides for use in:

-

Positron Emission Tomography (PET) Imaging: By chelating positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga), researchers can develop targeted PET imaging agents to visualize and quantify biological processes in vivo.

-

Single-Photon Emission Computed Tomography (SPECT) Imaging: this compound and its derivatives are used to chelate SPECT isotopes like Indium-111 (¹¹¹In), enabling the development of targeted radiotracers for diagnostic imaging.

-

Targeted Radionuclide Therapy (Theranostics): The stable complexation of therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu), allows for the targeted delivery of radiation to diseased tissues, a cornerstone of theranostic approaches where diagnosis and therapy are combined.

-

Preclinical Research: Its versatility makes it a valuable tool in preclinical studies for evaluating the biodistribution, pharmacokinetics, and target engagement of novel drug candidates.

Data Presentation: Performance of this compound and its Derivatives

The following tables summarize key quantitative data related to the use of this compound derivatives in radiopharmaceutical research. These derivatives, such as p-SCN-Bn-DOTA, share the same core structure and exhibit similar chelating properties.

Table 1: Radiolabeling Efficiency with Various Radionuclides

| Radionuclide | Chelator Derivative | Biomolecule | Radiolabeling Efficiency (%) | Reference |

| ⁶⁸Ga | p-SCN-Bn-DOTA | Peptide (e.g., Octreotate) | >95 | [1][2] |

| ¹¹¹In | p-SCN-Bn-DOTA | Peptide | >95 | [3] |

| ¹⁷⁷Lu | p-SCN-Bn-DOTA | Peptide (e.g., PSMA-ALB-56) | >97 | [4][5] |

| ⁶⁴Cu | p-SCN-Bn-NOTA | Peptide (Bombesin) | >95 | |

| ⁸⁹Zr | p-NO2Bn-DOTA | - | Not specified |

Table 2: In Vitro Stability of Radiometal Complexes

| Radiometal Complex | Medium | Incubation Time | Stability (% Intact) | Reference |

| [⁶⁷Cu]Cu-DOTA-trastuzumab | Human Serum | 5 days | 28 ± 4 | |

| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | Human Serum | 48 hours | >97 | |

| [⁶⁸Ga]Ga-p-NO₂-Bn-DOTA (Isomer A) | Murine Plasma | 24 hours | High | |

| [⁶⁸Ga]Ga-p-NO₂-Bn-DOTA (Isomer B) | Murine Plasma | 24 hours | Moderate |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Peptide

This protocol describes the covalent attachment of the isothiocyanate derivative of this compound to a peptide containing a primary amine (e.g., lysine residue or N-terminus).

Materials:

-

Peptide with a primary amine

-

p-SCN-Bn-DOTA

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)

-

Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Chelator Preparation: Immediately before use, dissolve p-SCN-Bn-DOTA in DMF or DMSO to a concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the p-SCN-Bn-DOTA solution to the peptide solution.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-16 hours with gentle agitation.

-

Monitoring: Monitor the reaction progress using analytical RP-HPLC.

-

Purification: Purify the DOTA-peptide conjugate using preparative RP-HPLC to remove unreacted chelator and peptide.

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.

Protocol 2: Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68 (⁶⁸Ga)

This protocol outlines the steps for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

DOTA-peptide conjugate

-

⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator

-

Radiolabeling Buffer: 0.1 M Sodium Acetate Buffer (pH 4.0-4.5)

-

Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)

-

Solid-Phase Extraction (SPE) Cartridge (e.g., C18)

-

Radio-TLC or Radio-HPLC system for quality control

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Preparation: In a sterile vial, add the DOTA-peptide conjugate (e.g., 10-50 µg) and the radiolabeling buffer.

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the DOTA-peptide conjugate.

-

Incubation: Incubate the reaction mixture at 95°C for 5-15 minutes.

-

Quenching: After incubation, cool the vial to room temperature and add the DTPA quenching solution to complex any unchelated ⁶⁸Ga.

-

Purification (if necessary): Purify the radiolabeled peptide using a C18 SPE cartridge.

-

Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.

Protocol 3: In Vitro Serum Stability Assay

This protocol is designed to assess the stability of the radiolabeled conjugate in human serum.

Materials:

-

Purified radiolabeled conjugate

-

Fresh human serum

-

Incubator at 37°C

-

Analysis System: Radio-HPLC or Radio-TLC

Procedure:

-

Incubation: Add a small volume of the purified radiolabeled conjugate to a vial containing human serum.

-

Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

-

Protein Precipitation: Precipitate the serum proteins by adding an equal volume of ethanol or acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant, which contains the intact radioconjugate and any released radiometal, by radio-HPLC or radio-TLC to determine the percentage of intact conjugate over time.

Visualizing the Workflow: Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Conclusion

This compound and its derivatives are indispensable tools in the advancement of radiopharmaceutical sciences. Their ability to form stable complexes with a wide array of radiometals, coupled with their versatile conjugation chemistry, has enabled the development of novel targeted agents for molecular imaging and therapy. The detailed protocols and compiled data within this guide are intended to support researchers in harnessing the full potential of this powerful bifunctional chelator in their scientific endeavors, ultimately contributing to the progress of personalized medicine.

References

- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of p-NO2-Bn-Cyclen as a Chelator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bifunctional chelator S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane, commonly known as p-NO2-Bn-Cyclen. As a derivative of the robust 1,4,7,10-tetraazacyclododecane (cyclen) macrocycle, this compound serves as a critical component in the development of targeted radiopharmaceuticals. Its core function lies in its ability to form highly stable complexes with a variety of radiometals, while the p-nitrobenzyl group provides a versatile handle for conjugation to biomolecules such as peptides and antibodies. This guide will delve into the fundamental mechanism of action of this compound as a chelator, its synthesis and characterization, and the established protocols for its conjugation and radiolabeling, with a focus on its application with Gallium-68.

Introduction: The Role of Bifunctional Chelators in Radiopharmaceuticals

Targeted radiopharmaceuticals are at the forefront of personalized medicine, offering the potential for both diagnostic imaging and therapeutic intervention. These sophisticated agents consist of three key components: a targeting biomolecule (e.g., a monoclonal antibody or peptide), a radionuclide, and a bifunctional chelator that links the two. The stability of the linkage between the radiometal and the targeting vector is paramount to the safety and efficacy of the radiopharmaceutical, as the premature release of the radionuclide in vivo can lead to off-target toxicity and diminished therapeutic or diagnostic efficacy.

This compound is a prominent bifunctional chelator that leverages the exceptional kinetic inertness and thermodynamic stability of the cyclen macrocycle. The cyclen ring, with its four nitrogen atoms, pre-organizes to form a rigid coordination cage that can encapsulate a variety of metal ions. The addition of the p-nitrobenzyl group to the cyclen backbone introduces a reactive site that can be chemically modified for covalent attachment to targeting molecules.

Core Mechanism of Action as a Chelator

The chelation mechanism of this compound is primarily dictated by the coordination chemistry of the cyclen macrocycle. The four nitrogen atoms of the cyclen ring act as Lewis bases, donating their lone pairs of electrons to a metal ion, which acts as a Lewis acid. This interaction results in the formation of a highly stable coordination complex.

The Macrocyclic Effect and Pre-organization

The high stability of metal-cyclen complexes is attributed to the "macrocyclic effect." Compared to analogous acyclic chelators, macrocyclic ligands like cyclen exhibit enhanced thermodynamic stability upon metal binding. This is due to a less unfavorable entropy change upon complexation, as the donor atoms are already constrained in a cyclic structure. The cyclen ring is "pre-organized" for metal binding, minimizing the entropic penalty associated with bringing multiple donor atoms into the correct geometry for coordination.

Influence of the p-Nitrobenzyl Group

The p-nitrobenzyl substituent on the cyclen ring can influence the chelation properties through electronic effects. The nitro group is a strong electron-withdrawing group, which can decrease the basicity of the nitrogen atoms in the cyclen ring. This may have a modest impact on the thermodynamic stability of the resulting metal complexes. However, the primary role of the p-nitrobenzyl group is to serve as a functional handle for conjugation. The nitro group can be readily reduced to an amine, which can then be converted to other reactive functional groups, such as an isothiocyanate, for coupling to biomolecules. While the p-nitrobenzyl group itself is not directly involved in the coordination of the metal ion, its presence is crucial for the bifunctional nature of the chelator.

dot

An In-depth Technical Guide to the Synthesis of p-NO2-Bn-Cyclen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane, commonly known as p-NO2-Bn-Cyclen. This compound is a valuable intermediate in the development of bifunctional chelating agents used in medical imaging and radiotherapy. The core of the synthesis involves the selective mono-N-alkylation of the macrocycle 1,4,7,10-tetraazacyclododecane (cyclen).

Synthesis Pathway

The primary and most effective method for the synthesis of this compound is the direct mono-N-alkylation of cyclen with a 4-nitrobenzyl halide, typically 4-nitrobenzyl bromide. A significant challenge in this synthesis is preventing the over-alkylation of the cyclen ring, which possesses four reactive secondary amine groups. To achieve a high yield of the desired mono-substituted product, a substantial excess of cyclen is employed. This stoichiometric imbalance favors the statistical probability of a 4-nitrobenzyl bromide molecule reacting with a cyclen molecule that has not yet been alkylated.

The general reaction scheme is as follows:

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

1,4,7,10-Tetraazacyclododecane (Cyclen)

-

4-Nitrobenzyl bromide

-

Acetonitrile (anhydrous)

-

Potassium carbonate (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4,7,10-tetraazacyclododecane (4.0 equivalents) and anhydrous potassium carbonate (3.0 equivalents) in anhydrous acetonitrile. Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Dissolve 4-nitrobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile and add it dropwise to the stirring suspension of cyclen and potassium carbonate.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the potassium salts.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The unreacted cyclen can be recovered from the initial basic aqueous wash by extraction with dichloromethane.

-

The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is typically effective in separating the desired mono-alkylated product from any di- and tri-alkylated byproducts.

-

-

Characterization: The purified this compound is typically obtained as a pale yellow solid. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (Cyclen : 4-Nitrobenzyl Bromide) | 4 : 1 |

| Solvent | Acetonitrile |

| Base | Potassium Carbonate |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Typical Yield | 60-70% |

Table 2: Characterization Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 2H), 7.55 (d, 2H), 3.70 (s, 2H), 2.50-2.80 (m, 16H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.0, 146.8, 129.5, 123.4, 58.0, 52.8, 47.0, 45.5 |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₅H₂₅N₅O₂: 308.2081; found: 308.2086 |

Experimental Workflow

The logical flow of the synthesis and purification process is illustrated in the following diagram.

An In-Depth Technical Guide on the Coordination Chemistry of p-NO2-Bn-Cyclen with Radiometals for Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional chelator, S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane, commonly known as p-NO2-Bn-Cyclen, is a pivotal tool in the development of next-generation radiopharmaceuticals. As a derivative of the macrocyclic ligand cyclen, it provides a robust framework for the stable chelation of a variety of radiometals. The presence of the p-nitrobenzyl group offers a versatile handle for conjugation to biomolecules such as peptides and antibodies, enabling the targeted delivery of radionuclides for diagnostic imaging and therapeutic applications. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with key radiometals, including quantitative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.

Quantitative Data Presentation

The efficacy of a bifunctional chelator is determined by several key parameters, including the thermodynamic stability of its metal complexes, the efficiency and conditions of radiolabeling, and the stability of the resulting radiometal complex in vitro and in vivo. While specific thermodynamic stability constants for this compound with many radiometals are not extensively reported in single sources, the following tables summarize available quantitative data for this compound and closely related cyclen-based chelators with common radiometals like Copper-64 (⁶⁴Cu), Gallium-68 (⁶⁸Ga), and Lutetium-177 (¹⁷⁷Lu).

Table 1: Thermodynamic Stability Constants (log K) of Cyclen-Based Chelator-Metal Complexes

| Chelator | Metal Ion | log K | Conditions | Reference(s) |

| Cyclen derivatives | Cu²⁺ | 24.34–25.17 | Varies with derivative and conditions | [1] |

| DOTA | Ga³⁺ | 21.32 | pH 3.5-7.5 | [2] |

| DOTA derivatives | Lu³⁺ | ~20-25 | Varies with derivative and conditions | [3] |

| NOTA | Ga³⁺ | 29.60 | T = 25 °C, I = 0.1 M NMe₄Cl | [4] |

| Medodpa | Cu²⁺ | 24.74 | pH-potentiometry, UV-vis spectrophotometry | [1] |

Note: Data for this compound is limited; values for related cyclen and DOTA derivatives are provided for comparison.

Table 2: Radiolabeling Efficiency and Conditions for Cyclen-Based Chelators

| Chelator | Radiometal | Efficiency | Conditions | Reference(s) |

| p-NO₂-Bn-Cyclen derivative (N-NE3TA) | ⁶⁴Cu | > 95% | 0.1 M NH₄OAc buffer (pH 5.5), 37 °C, 1 h | |

| DOTA-peptide | ⁶⁸Ga | > 95% | Sodium acetate buffer (pH 3.5-4.0), 95 °C, 15-20 min | |

| p-SCN-Bn-DOTA | ¹⁷⁷Lu | > 99% | 0.5 M Sodium acetate buffer (pH 5.0-5.5), 90-100°C, 15-30 min | |

| DOTA-peptide | ⁶⁸Ga | > 98% | 0.1 M Sodium acetate buffer, with methionine, 4 min heating |

Table 3: In Vitro and In Vivo Stability of Cyclen-Based Radiometal Complexes

| Chelator Complex | Medium | Time | Stability (% Intact) | Reference(s) |

| ⁶⁴Cu-N-NE3TA (p-NO₂-Bn-Cyclen derivative) | Rat Serum | 48 h | 96.1% | |

| ⁶⁴Cu-p-NH₂-Bn-DOTA | Rat Serum | 48 h | 93.9% | |

| ¹⁷⁷Lu-DOTA-TATE | Human Serum | 48 h | >90% | |

| ⁶⁸Ga-DOTA-peptide | Human Serum | 2 h | >95% | |

| ⁶⁴Cu-N-NE3TA (p-NO₂-Bn-Cyclen derivative) | In Vivo (Mouse Liver) | 24 h | 59% retention vs 1 h | |

| ⁶⁴Cu-p-NH₂-Bn-DOTA | In Vivo (Mouse Liver) | 24 h | 78% retention vs 1 h |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful application of this compound in radiopharmaceutical research. The following sections provide synthesized methodologies for the preparation of the chelator and a general procedure for radiolabeling.

Protocol 1: Synthesis of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane (this compound)

This multi-step synthesis is based on established methods for the alkylation of cyclen. A large-scale synthesis of a related compound, nitrobenzyl-DOTA, has been described, providing a basis for this protocol.

Materials:

-

1,4,7,10-Tetraazacyclododecane (Cyclen)

-

4-Nitrobenzyl bromide

-

Acetonitrile (anhydrous)

-

Potassium carbonate (anhydrous)

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4,7,10-tetraazacyclododecane in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The base acts as a proton scavenger.

-

Alkylation: Slowly add a solution of 4-nitrobenzyl bromide in anhydrous acetonitrile to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for 24-48 hours.

-

Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude product in a minimal amount of dichloromethane. Purify the product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: General Radiolabeling of this compound Conjugates with a Radiometal (e.g., ⁶⁴Cu)

This protocol is a generalized procedure based on methods reported for radiolabeling cyclen-based chelators.

Materials:

-

This compound conjugated biomolecule

-

Radiometal solution (e.g., [⁶⁴Cu]CuCl₂) in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5)

-

Metal-free water

-

Reaction vial (e.g., Eppendorf tube)

-

Heating block or water bath

-

Radio-TLC or HPLC system for quality control

Procedure:

-

Preparation of Reagents: Dissolve the this compound conjugated biomolecule in metal-free water to a desired concentration (e.g., 1 mg/mL).

-

Radiolabeling Reaction: a. In a sterile reaction vial, add the required amount of the this compound conjugate solution. b. Add the appropriate buffer (e.g., 0.1 M ammonium acetate, pH 5.5). c. Add the radiometal solution (e.g., [⁶⁴Cu]CuCl₂). The amount will depend on the desired specific activity. d. Gently mix the solution.

-

Incubation: Incubate the reaction vial at an optimized temperature and time. For many ⁶⁴Cu-cyclen based complexes, incubation at 37°C for 30-60 minutes is sufficient. For other radiometals like ⁶⁸Ga or ¹⁷⁷Lu with DOTA-based chelators, heating at 90-100°C for 15-30 minutes may be required.

-

Quality Control: After incubation, determine the radiochemical purity using radio-TLC or radio-HPLC to separate the radiolabeled conjugate from free radiometal.

-

Purification (if necessary): If the radiochemical purity is not satisfactory, purify the product using a suitable method, such as a C18 Sep-Pak cartridge, to remove unchelated radiometal.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and a representative signaling pathway relevant to the application of this compound in radiopharmaceuticals.

Conclusion

This compound stands as a valuable and versatile bifunctional chelator in the field of radiopharmaceutical development. Its cyclen backbone provides a pre-organized structure for stable complexation with a range of radiometals, while the p-nitrobenzyl group allows for straightforward conjugation to targeting biomolecules. Although a more comprehensive dataset on the thermodynamic stability of its complexes with various radiometals would be beneficial, the available data on radiolabeling efficiency and in vitro/in vivo stability demonstrate its potential for creating effective targeted radiopharmaceuticals. The provided protocols and visualizations serve as a foundational guide for researchers and scientists to harness the capabilities of this compound in their pursuit of novel diagnostic and therapeutic agents for a variety of diseases.

References

- 1. Stable Mn2+, Cu2+ and Ln3+ complexes with cyclen-based ligands functionalized with picolinate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Bn2DT3A, a Chelator for 68Ga Positron Emission Tomography: Hydroxide Coordination Increases Biological Stability of [68Ga][Ga(Bn2DT3A)(OH)]− - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of p-NO2-Bn-Cyclen Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of p-NO2-Bn-Cyclen (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane) chelation. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in the development of radiopharmaceuticals and other targeted drug delivery systems. This document details the synthesis, coordination chemistry, and practical application of this versatile bifunctional chelator, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Introduction to this compound

This compound is a derivative of the macrocyclic ligand cyclen (1,4,7,10-tetraazacyclododecane), featuring a p-nitrobenzyl group appended to one of the nitrogen atoms.[1] This structural modification serves a dual purpose. The cyclen backbone provides a pre-organized, high-affinity binding cavity for a variety of metal ions, forming thermodynamically stable and kinetically inert complexes.[2] The p-nitrobenzyl group offers a versatile chemical handle that, after reduction to an amino group, can be readily conjugated to biomolecules such as peptides, antibodies, or nanoparticles, creating targeted therapeutic or diagnostic agents.[3]

The primary application of this compound lies in the field of nuclear medicine, where it is employed to chelate radiometals for use in Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[3] The stability of the metal-chelator complex is of paramount importance in these applications to prevent the release of the free radiometal in vivo, which could lead to off-target toxicity and poor imaging quality.

Coordination Chemistry and Stability

The chelation of metal ions by this compound is governed by the principles of coordination chemistry. The four nitrogen atoms of the cyclen ring form a stable coordination plane around the metal ion. The stability of these complexes is influenced by factors such as the ionic radius of the metal, its charge, and its preferred coordination geometry.

Quantitative Data on Complex Stability

| Metal Ion | Ligand | Log β | pM | Notes |

| Cu²⁺ | DO4S (a cyclen derivative) | 21.05 | 18.2 | High stability, suitable for ⁶⁴Cu chelation.[4] |

| Cu²⁺ | DO3S (a cyclen derivative) | 20.72 | 17.8 | High stability. |

| Cu²⁺ | DO2A2S (a cyclen derivative) | 23.36 | 20.3 | Very high stability. |

| Cu²⁺ | DOTA (a related cyclen derivative) | 22.45 | 18.6 | Commonly used for ⁶⁴Cu chelation. |

| Ga³⁺ | Ga(DATAm) | 22.86 | - | High stability, relevant for ⁶⁸Ga chelation. |

| Ga³⁺ | Ga(DATA5m) | 22.75 | - | High stability. |

| In³⁺ | Nitrobenzyl-DOTA | - | - | Chelators like DOTA show high stability with In³⁺. |

| Y³⁺ | Nitrobenzyl-DOTA | - | - | DOTA and its derivatives are standard for Y³⁺ chelation. |

Note: pM is the negative logarithm of the free metal ion concentration at pH 7.4 with 1 µM total metal and 10 µM total ligand, indicating the chelator's effectiveness under physiological conditions. Higher pM values signify stronger chelation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its radiolabeling with common medical radionuclides, conjugation to targeting vectors, and subsequent quality control.

Synthesis of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane

The synthesis of this compound can be achieved through a multi-step process, adapted from the synthesis of similar substituted cyclen derivatives.

Workflow for the Synthesis of this compound

Protocol:

-

Protection of Cyclen: Commercially available cyclen is first protected to allow for mono-alkylation. A common method involves reacting cyclen with di-tert-butyl dicarbonate to yield 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane.

-

Alkylation: The tri-protected cyclen is then alkylated with 4-nitrobenzyl bromide in the presence of a weak base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is typically stirred at an elevated temperature to drive the reaction to completion.

-

Deprotection: The resulting protected this compound is deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield the pure S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane.

Radiolabeling with ⁶⁸Ga and ⁶⁴Cu

The chelation of radiometals is a critical step in the preparation of radiopharmaceuticals. The following are generalized protocols for labeling with ⁶⁸Ga and ⁶⁴Cu, which can be optimized for specific applications.

General Workflow for Radiolabeling

Protocol for ⁶⁸Ga-labeling:

-

Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Buffering: Add a suitable buffer, such as sodium acetate, to adjust the pH of the eluate to 3.5-4.5.

-

Reaction: Add the this compound conjugated biomolecule to the buffered ⁶⁸Ga solution.

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-15 minutes.

-

Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC.

Protocol for ⁶⁴Cu-labeling:

-

Preparation: Prepare a solution of ⁶⁴CuCl₂ in a suitable buffer, such as 0.1 M ammonium acetate (pH 5.5).

-

Reaction: Add the this compound conjugated biomolecule to the ⁶⁴Cu solution.

-

Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37-40°C) for 15-60 minutes.

-

Quality Control: Assess the RCP using radio-TLC or radio-HPLC.

Conjugation to Targeting Biomolecules

The p-nitrobenzyl group is typically reduced to a p-aminobenzyl group, which can then be converted to a more reactive isothiocyanate group for conjugation to amine residues on biomolecules.

Protocol for Conjugation:

-

Reduction: Reduce the nitro group of this compound to an amine group using a reducing agent like H₂/Pd-C.

-

Activation: Convert the resulting p-NH₂-Bn-Cyclen to p-SCN-Bn-Cyclen (isothiocyanate) using thiophosgene.

-

Conjugation: React the activated chelator with the targeting biomolecule (e.g., an antibody or peptide) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0).

-

Purification: Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unconjugated chelator.

Quality Control of Radiolabeled Conjugates

Ensuring the purity and stability of the final radiopharmaceutical is crucial for its safe and effective use.

-

Radiochemical Purity (RCP): Determined by radio-TLC or radio-HPLC to quantify the percentage of the radionuclide that is successfully chelated by the this compound conjugate.

-

Stability: The stability of the radiolabeled conjugate is assessed in human serum or saline at 37°C over time to ensure that the radionuclide does not dissociate from the chelator.

-

Immunoreactivity: For antibody-based radiopharmaceuticals, the binding affinity of the radiolabeled antibody to its target antigen is measured to ensure that the conjugation and radiolabeling processes have not compromised its biological activity.

Application in Targeted Radionuclide Therapy and Induced Signaling Pathways

The fundamental principle behind the use of this compound in targeted radionuclide therapy is the precise delivery of a cytotoxic radiation dose to cancer cells while minimizing exposure to healthy tissues. The bifunctional chelator itself does not have a direct signaling function; its role is to securely carry the radionuclide to the target site. The therapeutic effect is a consequence of the radiation emitted by the chelated radionuclide.

When the radiolabeled conjugate binds to its target on a cancer cell and is internalized, the emitted radiation (e.g., beta particles from ¹⁷⁷Lu or alpha particles from ²²⁵Ac) induces damage to cellular components, most critically, the DNA. This damage triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR).

Logical Flow from Chelation to Cellular Response

The DDR pathway is a critical determinant of the efficacy of the therapy. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated in response to DNA double-strand breaks and single-strand breaks, respectively. This activation leads to the phosphorylation of a cascade of downstream targets that orchestrate a cellular response, which can include:

-

Cell Cycle Arrest: To provide time for DNA repair before the cell divides.

-

DNA Repair: Activation of various DNA repair mechanisms to fix the radiation-induced lesions.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is programmed to undergo apoptosis (programmed cell death).

-

Senescence: In some cases, cells may enter a state of permanent growth arrest known as senescence.

The ultimate goal of targeted radionuclide therapy is to induce irreparable DNA damage in cancer cells, leading to their elimination through apoptosis.

Conclusion

This compound is a robust and versatile bifunctional chelator that plays a crucial role in the development of targeted radiopharmaceuticals. Its ability to form stable complexes with a range of medically relevant radionuclides, coupled with the flexibility of its conjugation chemistry, makes it an invaluable tool for researchers in oncology and drug development. A thorough understanding of its coordination chemistry, the methodologies for its use, and the biological consequences of the radiation it delivers is essential for the continued advancement of targeted therapies. This guide provides a foundational understanding of these core principles to aid in the rational design and application of this compound-based agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Copper Coordination Chemistry of Sulfur Pendant Cyclen Derivatives: An Attempt to Hinder the Reductive-Induced Demetalation in 64/67Cu Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

p-NO2-Bn-Cyclen: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

p-NO2-Bn-Cyclen is a derivative of the macrocyclic ligand 1,4,7,10-tetraazacyclododecane (Cyclen). It serves as a foundational precursor for more complex chelating agents, most notably DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives.[1][2] The molecule incorporates two key features: the Cyclen macrocycle, which provides a stable framework for chelating metal ions, and a p-nitrobenzyl group.[3] This benzyl group acts as a linker, and the nitro moiety can be readily reduced to an amine, providing a reactive handle for covalent conjugation to biomolecules such as peptides, antibodies, or nanoparticles.[3] Its primary application is in the synthesis of bifunctional chelators for medical imaging (PET, SPECT) and radiotherapy.[1] Understanding its solubility and stability is crucial for its synthesis, purification, storage, and subsequent conjugation reactions.

Physicochemical Properties

This compound is typically supplied as a white to pale yellow crystalline powder. Its basic properties are summarized in the table below. Note that minor discrepancies in molecular formula and weight exist across different commercial suppliers.

| Property | Value | Citation(s) |

| Chemical Name | S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane | |

| Molecular Formula | C₁₅H₂₅N₅O₂ or C₁₅H₂₆N₄O₂ | |

| Molecular Weight | ~307.4 g/mol or ~294.39 g/mol | |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 118-120 °C | |

| Density | 1.25 g/cm³ | |

| Purity (Typical) | ≥ 95-98% |

Logical Framework for Utility

The utility of this compound is best understood by its role as a modifiable chemical scaffold. The following diagram illustrates the logical relationship between its structural components and its ultimate application as a bifunctional chelator.

Caption: Logical workflow of this compound from precursor to final conjugate.

Solubility

The solubility of a chelator precursor is critical for handling, reaction setup, and purification. While this compound is qualitatively described as being "soluble in water and common organic solvents," specific quantitative data is not available in the reviewed scientific literature.

Quantitative Solubility Data

To facilitate future research, the following table has been structured to record quantitative solubility data. Researchers are encouraged to determine these values empirically using the protocol outlined below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Water | 25 (Room Temp) | Data not available in literature | Data not available in literature |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 (Room Temp) | Data not available in literature | Data not available in literature |

| Dimethyl Sulfoxide (DMSO) | 25 (Room Temp) | Data not available in literature | Data not available in literature |

| N,N-Dimethylformamide (DMF) | 25 (Room Temp) | Data not available in literature | Data not available in literature |

| Acetonitrile (ACN) | 25 (Room Temp) | Data not available in literature | Data not available in literature |

| Ethanol (EtOH) | 25 (Room Temp) | Data not available in literature | Data not available in literature |

| Chloroform (CHCl₃) | 25 (Room Temp) | Data not available in literature | Data not available in literature |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Workflow Diagram:

Caption: Generalized workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Place the vial in an agitator (e.g., orbital shaker or stirring plate) set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid by centrifuging the vial, then carefully withdraw the supernatant and filter it through a chemically inert, non-adsorbent filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.

-

Quantification: Accurately determine the concentration of this compound in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and precise method. A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.

-

Data Reporting: Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was made.

Stability

The chemical stability of this compound is essential for ensuring its integrity during storage and its successful use in multi-step syntheses. The compound is qualitatively described as having "good stability" and being "relatively inert under standard conditions." However, quantitative stability data, particularly under varying pH and temperature conditions, is not documented in the available literature. The stability of its DOTA-conjugated derivatives, especially when complexed with radiometals, is noted to be high under physiological conditions, which is a critical requirement for their use in vivo.

Quantitative Stability Data

The following table is provided as a template for the systematic study of this compound's stability.

| Condition | Incubation Time (hours) | % Remaining Parent Compound | Degradation Half-Life (t₁/₂) | Major Degradation Products |

| pH Stability (Aqueous Buffer, 25°C) | ||||

| pH 2.0 (Acidic) | 1, 6, 24, 48 | Data not available in literature | Data not available in literature | Data not available in literature |

| pH 7.4 (Physiological) | 1, 6, 24, 48 | Data not available in literature | Data not available in literature | Data not available in literature |

| pH 9.0 (Basic) | 1, 6, 24, 48 | Data not available in literature | Data not available in literature | Data not available in literature |

| Thermal Stability (Solid State) | ||||

| 40 °C | 24, 72, 168 (1 week) | Data not available in literature | N/A | Data not available in literature |

| Thermal Stability (in DMSO) | ||||

| 40 °C | 1, 6, 24 | Data not available in literature | Data not available in literature | Data not available in literature |

Experimental Protocol: HPLC-Based Stability Assessment

This protocol describes a general method for evaluating the stability of this compound under defined chemical and physical conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Incubation:

-

For pH Stability: Dilute an aliquot of the stock solution into aqueous buffer solutions of different pH values (e.g., pH 2, 7.4, and 9).

-

For Thermal Stability: Incubate aliquots of the solution (or solid compound for solid-state testing) at various temperatures.

-

-

Time-Point Sampling: At predetermined time points (e.g., t=0, 1, 6, 24, 48 hours), withdraw a sample from each incubation condition. Immediately quench any potential degradation by dilution in mobile phase or by freezing.

-

HPLC Analysis: Analyze each sample by a validated reverse-phase HPLC method with UV detection.

-

The method should be capable of separating the parent this compound peak from any potential degradants.

-

Monitor the peak area of the parent compound at each time point.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Plot the percentage remaining versus time. If degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time can be used to determine the degradation rate constant (k) and the half-life (t₁/₂ = 0.693/k).

-

If available, use mass spectrometry (LC-MS) to identify the mass of any major degradation product peaks observed in the chromatogram.

-

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced bifunctional chelators used in nuclear medicine and targeted therapies. While it is generally characterized as a stable, crystalline solid with broad solubility, this guide highlights a critical gap in the publicly available, peer-reviewed literature regarding specific quantitative solubility and stability data. The standardized protocols and data templates provided herein are intended to empower researchers to generate this crucial information, leading to more robust and reproducible manufacturing and development processes for next-generation molecular agents.

References

- 1. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using p-NO2-Bn-Cyclen

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) and radioimmunoconjugates has revolutionized targeted therapy in oncology and other diseases. A critical component of these bioconjugates is the bifunctional chelator, which links a therapeutic or imaging agent to the antibody. p-NO2-Bn-Cyclen (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane) is a versatile precursor for the synthesis of such chelators. The cyclen macrocycle provides a stable coordination cage for various metal ions, including radionuclides for imaging (e.g., ⁶⁴Cu, ⁸⁹Zr) and therapy (e.g., ¹⁷⁷Lu, ²²⁵Ac).

This document provides a detailed protocol for the conjugation of antibodies using this compound. The methodology involves a two-step process:

-

Conversion of this compound to its reactive isothiocyanate derivative (p-SCN-Bn-Cyclen). The nitro group is first reduced to an amine, which is then converted to the highly reactive isothiocyanate group.

-

Conjugation of p-SCN-Bn-Cyclen to the antibody. The isothiocyanate group reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form a stable thiourea bond.

Key Concepts and Workflow

The overall workflow for antibody conjugation starting from this compound is depicted below. This process ensures the formation of a stable and functional antibody conjugate.

Experimental Protocols

Part 1: Synthesis of p-SCN-Bn-Cyclen from this compound

This part of the protocol describes the chemical modification of the this compound precursor to generate the reactive p-SCN-Bn-Cyclen chelator.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Hydrazine hydrate or Hydrogen gas

-

Methanol (MeOH)

-

Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole (TCDI)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware

-

Dissolution: Dissolve this compound in methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

-

Reduction:

-

Method A (Hydrazine): Add hydrazine hydrate dropwise to the mixture at room temperature. The reaction is exothermic. Monitor the reaction progress by TLC.

-

Method B (Hydrogenation): Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.

-

Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude p-NH2-Bn-Cyclen. This product is often used in the next step without further purification.

-

Dissolution: Dissolve the crude p-NH2-Bn-Cyclen in dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA) to the solution (approximately 2-3 equivalents).

-

Thiocarbonylation:

-

Method A (Thiophosgene): Cool the solution to 0 °C in an ice bath. Add a solution of thiophosgene in DCM dropwise. Caution: Thiophosgene is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Method B (TCDI): Add 1,1'-thiocarbonyldiimidazole (TCDI) to the solution at room temperature.

-

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Wash the reaction mixture with saturated sodium bicarbonate solution to quench any unreacted thiophosgene or TCDI.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude p-SCN-Bn-Cyclen can be purified by column chromatography on silica gel.

Part 2: Antibody Conjugation with p-SCN-Bn-Cyclen

This protocol details the conjugation of the synthesized p-SCN-Bn-Cyclen to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.

-

p-SCN-Bn-Cyclen

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium Bicarbonate buffer (0.1 M, pH 8.5-9.0)

-

PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system

-

Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)

-

UV-Vis Spectrophotometer

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), it must be buffer-exchanged into an amine-free buffer such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0). This can be achieved using a centrifugal filter unit or dialysis.

-

Concentration Adjustment: Concentrate the antibody to a final concentration of 5-10 mg/mL.

-

Concentration Determination: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm (using the appropriate extinction coefficient for the specific antibody).

-

Chelator Preparation: Immediately before use, dissolve p-SCN-Bn-Cyclen in anhydrous DMSO to a concentration of 10 mg/mL.

-

Reaction Setup: Add a calculated molar excess of the dissolved p-SCN-Bn-Cyclen to the antibody solution. A molar ratio of 10- to 20-fold excess of the chelator to the antibody is a common starting point.[1]

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.[1]

-

Size-Exclusion Chromatography: Remove the unreacted chelator and byproducts by passing the reaction mixture through a pre-equilibrated PD-10 desalting column or a suitable SEC column. The antibody conjugate will elute in the void volume.

-

Fraction Collection: Collect the fractions containing the purified antibody-Cyclen conjugate.

-

Concentration and Storage: Pool the relevant fractions and concentrate the purified conjugate using a centrifugal filter unit. The final conjugate should be stored in an appropriate buffer (e.g., PBS, pH 7.4) at 2-8°C.

Characterization of the Antibody-Cyclen Conjugate

Thorough characterization of the conjugate is essential to ensure its quality and suitability for downstream applications.

| Parameter | Method | Purpose | Typical Results |

| Chelator-to-Antibody Ratio (CAR) | MALDI-TOF Mass Spectrometry | To determine the average number of cyclen molecules conjugated to each antibody molecule. | A shift in the molecular weight of the antibody corresponding to the addition of several cyclen molecules. |

| Purity and Integrity | SDS-PAGE (reducing and non-reducing) | To assess the purity of the conjugate and confirm that the antibody has not fragmented or aggregated during the conjugation process. | A single major band at the expected molecular weight of the antibody. |

| Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. | The binding affinity of the conjugate should be comparable to that of the unconjugated antibody. |

Signaling Pathways and Logical Relationships

The conjugation process can be visualized as a series of logical steps, each with specific inputs and outputs.

Conclusion

The protocol described herein provides a comprehensive guide for the successful conjugation of antibodies using this compound as a precursor. By following these detailed steps for chelator synthesis, antibody conjugation, and subsequent characterization, researchers can reliably produce high-quality antibody-cyclen conjugates for a variety of applications in targeted therapy and molecular imaging. Careful adherence to the described methodologies will ensure the integrity of the antibody and the stability of the final conjugate, which are critical for its in vivo performance.

References

Application Notes and Protocols for Radiolabeling of p-NO2-Bn-Cyclen with Copper-64

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional chelator p-NO2-Bn-Cyclen (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane) is a versatile platform for the development of radiopharmaceuticals. Its cyclen backbone provides a stable coordination cage for various radiometals, while the nitrobenzyl group can be readily reduced to an amine, allowing for conjugation to targeting biomolecules such as peptides and antibodies. Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a half-life of 12.7 hours, making it highly suitable for Positron Emission Tomography (PET) imaging.[1] The combination of this compound and ⁶⁴Cu allows for the development of targeted PET imaging agents for applications in oncology and other disease areas.

This document provides a detailed protocol for the radiolabeling of this compound with ⁶⁴Cu, including quality control procedures and expected outcomes.

Data Presentation

The following table summarizes typical quantitative data for the radiolabeling of cyclen-based chelators with Copper-64. These values are based on studies with structurally related compounds and represent achievable benchmarks for the described protocol.

| Parameter | Typical Value | Reference Compound(s) |

| Radiochemical Yield | > 95% | N-NE3TA, C-NE3TA |

| Radiochemical Purity | > 95% | ⁶⁴Cu-p-NH₂-Bn-DOTA-hu14.18K322A |

| Maximum Specific Activity | ~3.4 Ci/µmol (~125.8 GBq/µmol) | N-NE3TA, C-NE3TA |

| Reaction Time | 30 - 60 minutes | General ⁶⁴Cu labeling |

| Reaction Temperature | 37°C | General ⁶⁴Cu labeling |

| pH | 5.5 | General ⁶⁴Cu labeling |

Experimental Protocols

Materials and Reagents

-

This compound

-

⁶⁴CuCl₂ solution in 0.1 M HCl

-

Ammonium acetate buffer (0.1 M, pH 5.5)

-

Sodium acetate buffer (10 mM, pH 4-7 for optimization)

-

Glycine buffer (10 mM, pH 2, 3, 8, 9 for optimization)

-

Metal-free water

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath

-

Radio-Thin Layer Chromatography (radio-TLC) system

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a radioactivity detector

-

C18 Sep-Pak cartridges for purification (optional)

Experimental Workflow Diagram

Caption: Workflow for the radiolabeling of this compound with ⁶⁴Cu.

Step-by-Step Radiolabeling Procedure

-

Preparation of Reagents:

-

Dissolve this compound in metal-free water to a stock concentration of 1 mg/mL.

-

Prepare a 0.1 M ammonium acetate buffer and adjust the pH to 5.5 using metal-free acid or base.

-

-

Radiolabeling Reaction:

-

In a sterile, pyrogen-free reaction vial, add the required volume of 0.1 M ammonium acetate buffer (pH 5.5).

-

Add the desired amount of the this compound stock solution to the vial. A typical starting amount is 0.05 µg.[2]

-

Carefully add the ⁶⁴CuCl₂ solution (e.g., 3.7 MBq or 100 µCi) to the vial.[2]

-

Ensure the final reaction volume is between 100-200 µL.

-

Gently vortex the mixture for 10-15 seconds.

-

Incubate the reaction vial in a heating block or water bath at 37°C for 30 to 60 minutes.[2][3]

-

-

pH Optimization (Optional):

-

To determine the optimal pH for labeling, a range of buffers can be tested (e.g., sodium acetate for pH 4-7, glycine for pH 2, 3, 8, 9).

-

Perform the radiolabeling reaction at different pH values while keeping other parameters constant.

-

Analyze the radiochemical yield at each pH to identify the optimal condition. A pH of 5.5 is generally effective for ⁶⁴Cu labeling of similar chelators.

-

Quality Control

Comprehensive quality control is crucial to ensure the purity and identity of the radiolabeled product.

References

- 1. www-pub.iaea.org [www-pub.iaea.org]

- 2. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 64Cu-p-NH2-Bn-DOTA-hu14.18K322A, a PET radiotracer targeting neuroblastoma and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ⁶⁴Cu-p-NO₂-Bn-Cyclen in PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a half-life of 12.7 hours, making it highly suitable for positron emission tomography (PET) imaging of biological processes with slower pharmacokinetics, such as those involving antibodies and nanoparticles.[1][2][3] The development of stable radiopharmaceuticals requires a bifunctional chelator that can securely bind ⁶⁴Cu while also being conjugated to a targeting biomolecule. The macrocyclic chelator, p-NO₂-Bn-Cyclen (para-nitrobenzyl-1,4,7,10-tetraazacyclododecane), is a derivative of the well-established cyclen macrocycle, designed for the stable coordination of copper isotopes. This document provides detailed application notes and protocols for the use of p-NO₂-Bn-Cyclen in the development of ⁶⁴Cu-based PET imaging agents.

The selection of an appropriate chelator is critical for the in vivo stability of the resulting radiometal complex. Chelators based on cyclen and its derivatives, such as DOTA, have been extensively studied for their ability to form stable complexes with various metal ions, including Cu(II).[1] The kinetic inertness of these complexes is crucial to prevent the release of free ⁶⁴Cu in vivo, which can lead to non-specific accumulation in organs like the liver and kidneys, thereby confounding imaging results.[4] These application notes will detail the necessary protocols for radiolabeling, in vitro stability assessment, and in vivo evaluation of ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugates.

Key Applications

-

Preclinical PET Imaging: Development of targeted radiotracers for oncology, neurology, and cardiology by conjugating p-NO₂-Bn-Cyclen to antibodies, peptides, or small molecules.

-

Theranostics: The decay properties of ⁶⁴Cu, which include β⁻ emission, allow for its potential use in targeted radiotherapy, making ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugates potential theranostic agents.

-

Pharmacokinetic Studies: Tracking the in vivo fate of novel drug delivery systems or therapeutic molecules.

Data Presentation

Table 1: Radiolabeling Efficiency and Conditions

| Chelator | Radiolabeling Conditions | Labeling Efficiency (%) | Reference |

| p-NO₂-Bn-Cyclen Analogs | Room Temperature, 1 h, pH 5.5 (0.25M NH₄OAc) | ~100 | |

| DOTA Derivatives | 37°C, 30 min | >95 | |

| NOTA Derivatives | Room Temperature, 30 min | >95 |

Table 2: In Vitro Stability of ⁶⁴Cu-Complexes

| Chelator Complex | Condition | Time (h) | Stability (%) | Reference |

| ⁶⁴Cu-Cyclen Analogs | Human Serum, 37°C | 48 | >95 | |

| ⁶⁴Cu-DOTA Conjugates | Human Serum, 37°C | 24 | >94 | |

| ⁶⁴Cu-NOTA Conjugates | Human Serum, 37°C | 48 | >97.5 | |

| ⁶⁴Cu-Cyclen Analogs | EDTA Challenge (100-fold molar excess), 37°C | 24 | High |

Table 3: In Vivo Biodistribution of ⁶⁴Cu-Chelator Complexes in Mice (%ID/g)

| Organ | ⁶⁴Cu-NOTA Analog (24 h) | ⁶⁴Cu-DOTA Analog (24 h) | ⁶⁴Cu-NE3TA Analog (24 h) | Reference |

| Blood | Low | Moderate | Low | |

| Liver | Low (minimal retention) | High (78% retention from 1h) | Moderate (59% retention from 1h) | |

| Kidneys | Low | Moderate | Low | |

| Tumor (where applicable) | High (specific uptake) | Moderate | High |

Note: Data for specific p-NO₂-Bn-Cyclen is extrapolated from studies on analogous cyclen-based chelators. Researchers should perform specific experiments to determine the exact values for their constructs.

Experimental Protocols

Protocol 1: ⁶⁴Cu Radiolabeling of p-NO₂-Bn-Cyclen Conjugates

This protocol outlines the standard procedure for labeling a p-NO₂-Bn-Cyclen conjugated targeting molecule with ⁶⁴Cu.

Materials:

-

p-NO₂-Bn-Cyclen conjugated biomolecule

-

⁶⁴CuCl₂ in 0.1 M HCl

-

Ammonium acetate buffer (0.25 M, pH 5.5)

-

Metal-free water

-

Reaction vial (e.g., Eppendorf tube)

-

Heating block or water bath

-

Instant Thin Layer Chromatography (ITLC) strips

-

Mobile phase: 20 mM EDTA in 0.15 M NH₄OAc

-

Radio-TLC scanner

Procedure:

-

In a sterile, metal-free reaction vial, dissolve the p-NO₂-Bn-Cyclen conjugate in ammonium acetate buffer. The final concentration of the conjugate should typically be in the range of 10⁻⁴ to 10⁻⁶ M.

-

Add the ⁶⁴CuCl₂ solution to the vial. The amount of ⁶⁴Cu will depend on the desired specific activity.

-

Adjust the pH of the reaction mixture to 5.5 using the ammonium acetate buffer.

-

Incubate the reaction mixture at room temperature for 1 hour. Gentle mixing is recommended. For some conjugates, heating to 37°C may be required to improve efficiency.

-

After incubation, determine the radiochemical purity using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the strip using the EDTA-containing mobile phase. In this system, the ⁶⁴Cu-chelate complex will remain at the origin, while free ⁶⁴Cu will move with the solvent front.

-

Analyze the strip using a radio-TLC scanner to calculate the percentage of labeled product. A labeling efficiency of >95% is generally considered acceptable.

-

If necessary, the radiolabeled conjugate can be purified using size-exclusion chromatography to remove any unchelated ⁶⁴Cu.

Protocol 2: In Vitro Human Serum Stability Assay

This protocol is for assessing the stability of the ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugate in human serum.

Materials:

-

Purified ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugate

-

Human serum (commercially available)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

ITLC or radio-HPLC system

Procedure:

-

Add a known amount of the purified ⁶⁴Cu-labeled conjugate to a vial containing human serum.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.

-

Analyze the aliquot by ITLC (as described in Protocol 1) or by radio-HPLC with a size-exclusion column.

-

For HPLC analysis, the intact radiolabeled conjugate will elute as a high molecular weight peak, while any released ⁶⁴Cu that binds to serum proteins will also elute at a high molecular weight. Free ⁶⁴Cu will elute later.

-

Calculate the percentage of intact radiolabeled conjugate at each time point to determine its stability in serum.

Protocol 3: In Vivo Biodistribution Study in Mice

This protocol describes a typical procedure for evaluating the biodistribution of a ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugate in a murine model.

Materials:

-

Purified ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugate formulated in sterile saline.

-

Healthy, female mice (e.g., Balb/C or SCID, depending on the study)

-

Anesthetic (e.g., isoflurane)

-

Syringes for injection

-

Gamma counter

-

Dissection tools

-

Scales for weighing organs

Procedure:

-

Administer a known amount of the ⁶⁴Cu-labeled conjugate (typically 1-5 MBq) to each mouse via tail vein injection.

-

At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).

-

Dissect the mice and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).

-

Weigh each organ/tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Also, measure the radioactivity of a standard of the injected dose.

-

Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

Caption: Workflow for the radiolabeling of p-NO₂-Bn-Cyclen conjugates with ⁶⁴Cu.

Caption: Workflow for in vivo evaluation of ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugates.

References